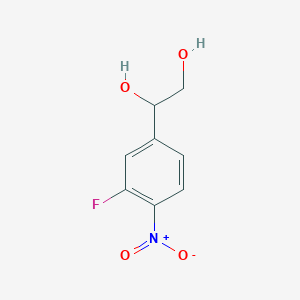
1-Isopropylpyrrolidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropylpyrrolidine-3-sulfonamide is a chemical compound characterized by a pyrrolidine ring substituted with an isopropyl group and a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpyrrolidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride being added dropwise to a solution of 1-isopropylpyrrolidine in an organic solvent like dichloromethane. The mixture is stirred at room temperature until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Isopropylpyrrolidine-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which can mimic the structure of natural substrates.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism by which 1-isopropylpyrrolidine-3-sulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-Methylpyrrolidine-3-sulfonamide: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethylpyrrolidine-3-sulfonamide: Contains an ethyl group instead of an isopropyl group.
1-Propylpyrrolidine-3-sulfonamide: Features a propyl group in place of the isopropyl group.
Uniqueness: 1-Isopropylpyrrolidine-3-sulfonamide is unique due to the steric and electronic effects imparted by the isopropyl group. These effects can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
Propiedades
Fórmula molecular |
C7H16N2O2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
1-propan-2-ylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-6(2)9-4-3-7(5-9)12(8,10)11/h6-7H,3-5H2,1-2H3,(H2,8,10,11) |
Clave InChI |
LMZDOPDHQOLOSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)

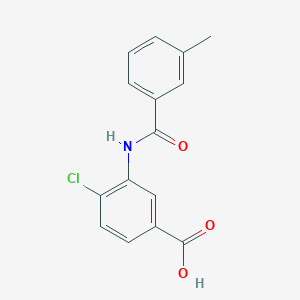

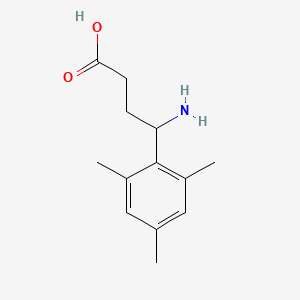
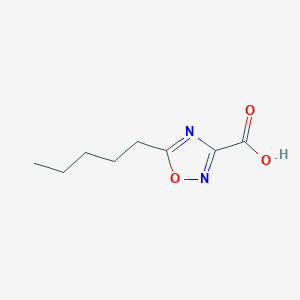
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

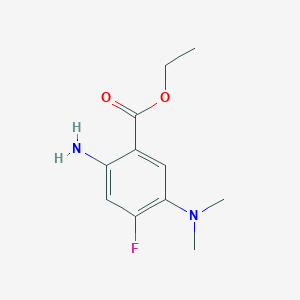
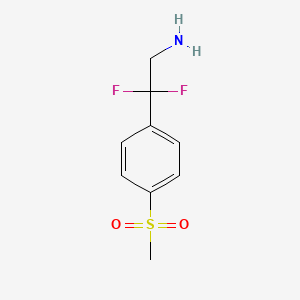
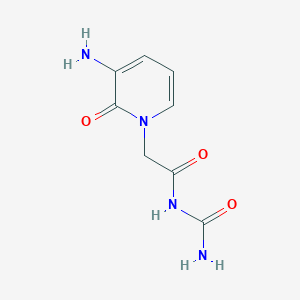
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
